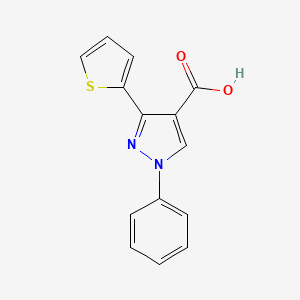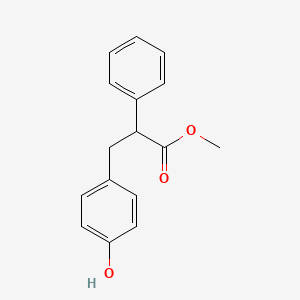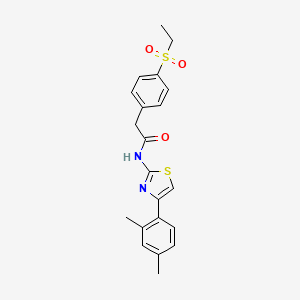![molecular formula C18H18N2O5S B2517992 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide CAS No. 1448131-24-5](/img/structure/B2517992.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related arylamides and heterocyclic compounds often involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) , which could potentially be adapted for the synthesis of "N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide". Additionally, the formation of similar compounds has been observed to proceed through two-stage processes involving the formation of a linear intermediate followed by cyclization . These methods could inform the synthesis strategy for the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various methods, including X-ray crystallography . These compounds often exhibit intramolecular hydrogen bonding and can be disordered over multiple sets of atomic sites. Such structural analyses are crucial for understanding the conformation and stability of the compound .
Chemical Reactions Analysis
The related compounds discussed in the papers are capable of participating in various chemical reactions. For instance, arylamides have been shown to inhibit tubulin polymerization and exhibit antiproliferative activity against cancer cell lines . Similarly, the compound of interest may also undergo specific chemical reactions that could be relevant for biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related compounds. For example, the solubility, melting points, and stability can be affected by the presence of specific functional groups, such as the benzo[d][1,3]dioxol group or the methylthio group. The presence of these groups in the compound of interest suggests that it may have unique solubility characteristics and could form stable complexes with solvents, as seen with other heterocycles .
Aplicaciones Científicas De Investigación
Antitumor Activity and Molecular Modeling
Research into novel compounds often explores their potential antitumor activities. A study by Tomorowicz et al. (2020) synthesized a series of novel compounds and evaluated their cytotoxic activity against various cancer cell lines. These compounds showed significant activity, highlighting the potential of chemical derivatives for cancer treatment. Molecular docking studies further evaluated the binding modes within the active sites of target proteins, offering insights into their antitumor mechanisms (Tomorowicz et al., 2020).
Antioxidant and Anticancer Properties
Another area of interest is the synthesis of derivatives with antioxidant, anticancer, and other therapeutic activities. For instance, Küçükgüzel et al. (2013) developed novel derivatives and assessed their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study underscores the versatility of chemical compounds in addressing multiple health issues, including their potential to act as therapeutic agents (Küçükgüzel et al., 2013).
Imaging Probes for Disease Diagnosis
The development of imaging probes for disease diagnosis, such as Alzheimer's disease, is crucial. Cui et al. (2012) synthesized radiofluoro-pegylated phenylbenzoxazole derivatives evaluated as probes for imaging cerebral β-amyloid plaques. These compounds displayed high affinity for Aβ aggregates, demonstrating their potential use in PET imaging to aid in the diagnosis of Alzheimer's disease (Cui et al., 2012).
Synthesis and Biological Activity of Novel Compounds
The synthesis and biological evaluation of new compounds for potential therapeutic applications continue to be a significant focus. For example, Asegbeloyin et al. (2014) reported on the synthesis, characterization, and in vitro cytotoxic activity of novel compounds against cancer cell lines. Their findings contribute to the ongoing search for more effective and selective anticancer agents (Asegbeloyin et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-26-13-5-2-11(3-6-13)14(21)9-19-17(22)18(23)20-12-4-7-15-16(8-12)25-10-24-15/h2-8,14,21H,9-10H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETKQLJLDPYWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/no-structure.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile](/img/structure/B2517913.png)

![2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2517918.png)
![1-butyl-5-(4-ethylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2517919.png)





![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2517926.png)
![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2517927.png)